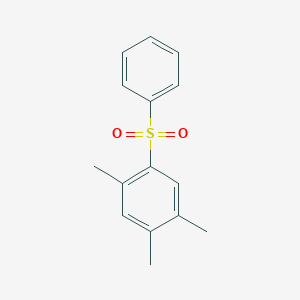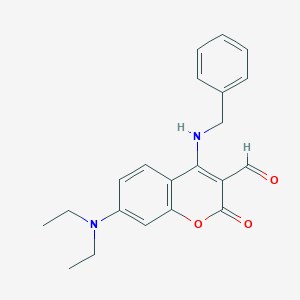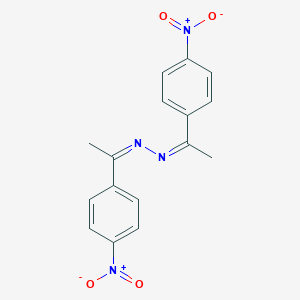![molecular formula C19H27NO2 B274393 3-[(2-Ethoxybenzyl)amino]-1-adamantanol](/img/structure/B274393.png)
3-[(2-Ethoxybenzyl)amino]-1-adamantanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-Ethoxybenzyl)amino]-1-adamantanol, also known as AEB071, is a small molecule inhibitor of protein kinase C (PKC). PKC is a family of serine/threonine kinases that play a crucial role in regulating various cellular processes, including proliferation, differentiation, apoptosis, and inflammation. AEB071 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and transplant rejection.
作用機序
3-[(2-Ethoxybenzyl)amino]-1-adamantanol is a selective inhibitor of PKC, specifically targeting the PKCα, PKCβ, and PKCθ isoforms. PKC plays a crucial role in the activation of various signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and cell proliferation. This compound inhibits PKC activity by binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream targets.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to inhibit cell proliferation, induce apoptosis, and modulate immune responses. This compound has also been shown to reduce inflammation and cytokine production in animal models of autoimmune disorders.
実験室実験の利点と制限
3-[(2-Ethoxybenzyl)amino]-1-adamantanol has several advantages for use in laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it a cost-effective tool for studying PKC signaling pathways. This compound is also highly selective for PKC isoforms, thereby minimizing off-target effects. However, one limitation of this compound is its relatively low potency compared to other PKC inhibitors, which may require higher concentrations to achieve the desired effect.
将来の方向性
There are several future directions for research on 3-[(2-Ethoxybenzyl)amino]-1-adamantanol. One area of interest is the development of more potent and selective PKC inhibitors based on the structure of this compound. Another area of interest is the identification of biomarkers that can predict the response to this compound treatment in cancer and autoimmune disorders. Finally, the combination of this compound with other targeted therapies or immunotherapies may enhance its therapeutic efficacy in various diseases.
合成法
The synthesis of 3-[(2-Ethoxybenzyl)amino]-1-adamantanol is a multi-step process that involves the reaction of 2-ethoxybenzylamine with adamantane-1-carboxylic acid, followed by a series of chemical transformations, including oxidation, reduction, and protection/deprotection steps. The final product is obtained after purification by column chromatography and recrystallization.
科学的研究の応用
3-[(2-Ethoxybenzyl)amino]-1-adamantanol has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, immunomodulatory, and anti-tumor effects in preclinical studies. This compound has been tested in clinical trials for the treatment of various cancers, including breast cancer, melanoma, and lymphoma, as well as autoimmune disorders such as psoriasis and multiple sclerosis.
特性
分子式 |
C19H27NO2 |
|---|---|
分子量 |
301.4 g/mol |
IUPAC名 |
3-[(2-ethoxyphenyl)methylamino]adamantan-1-ol |
InChI |
InChI=1S/C19H27NO2/c1-2-22-17-6-4-3-5-16(17)12-20-18-8-14-7-15(9-18)11-19(21,10-14)13-18/h3-6,14-15,20-21H,2,7-13H2,1H3 |
InChIキー |
DNQFOLNHDMVUHM-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1CNC23CC4CC(C2)CC(C4)(C3)O |
正規SMILES |
CCOC1=CC=CC=C1CNC23CC4CC(C2)CC(C4)(C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[1,1'-Biphenyl]-4-ylethanone (1-phenylethylidene)hydrazone](/img/structure/B274314.png)
![N-benzyl-1-[(4-benzylimino-1-methyl-1,3-diazaspiro[4.5]dec-2-en-2-yl)-methylamino]cyclohexane-1-carbothioamide](/img/structure/B274315.png)
![1-benzyl-3,3-dimethylspiro(indoline-2,3'-{3'H}-naphtho[2,1-b][1,4]oxazine)](/img/structure/B274318.png)


![3-[(E)-benzylideneamino]-1H-benzimidazol-2-one](/img/structure/B274322.png)
![N-[4-(acetylamino)phenyl]-4-nitrobenzamide](/img/structure/B274328.png)
![3,3-bis[4-(1H-triaziren-1-yl)phenyl]-1-isoindolinone](/img/structure/B274330.png)

![3-(11H-dibenzo[b,e][1,4]oxathiepin-11-yl)-N,N-dimethyl-1-propanamine](/img/structure/B274343.png)
![N-(2-nitrobenzylidene)-4-{4-[(2-nitrobenzylidene)amino]benzyl}aniline](/img/structure/B274346.png)